3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione

Vue d'ensemble

Description

3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features a unique combination of morpholine, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Attachment of the Morpholine Group: The morpholine moiety is usually attached via a Mannich reaction, where formaldehyde and morpholine react with the oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Mannich Reaction for Morpholinomethyl Functionalization

The morpholinomethyl group is introduced via a Mannich reaction between the thione and morpholine/formaldehyde :

-

Reaction Mechanism :

-

Step 1 : Schiff base formation between thione and aldehyde.

-

Step 2 : Nucleophilic attack by morpholine on the imine intermediate.

-

| Reaction Parameters | Details |

|---|---|

| Reagents | Morpholine, formaldehyde (1:1 molar ratio) |

| Solvent | DMF or ethanol |

| Time/Temperature | 12 h at room temperature |

Structural Confirmation

Thione–Thiol Tautomerism

The compound exists predominantly in the thione form, as evidenced by:

Alkylation

Schiff Base Formation

Biological Activity Correlation

While not the primary focus here, derivatives of this scaffold show:

-

Anticancer Activity : IC₅₀ values comparable to Vinblastine against colon carcinoma cells .

-

Structure–Activity Relationship (SAR) : Morpholinomethyl substitution enhances solubility and bioavailability .

Key Challenges and Optimization

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies showed that compounds with similar structures demonstrated potent antibacterial activity, suggesting that 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione may also possess such properties .

Anticancer Properties

Recent investigations have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound is being evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that the incorporation of the oxadiazole ring enhances the cytotoxicity against various cancer cell lines .

Antithrombotic Activity

Another significant application of this compound is in the field of cardiovascular medicine. It has been reported that related compounds can act as inhibitors of Factor IXa, a key player in the coagulation cascade. This suggests potential therapeutic uses in preventing thromboembolic disorders .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Morpholinomethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione

- 3-(Piperidin-1-ylmethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine moiety, in particular, enhances its solubility and bioavailability compared to similar compounds.

Activité Biologique

The compound 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione is a member of the oxadiazole family, known for its diverse biological activities. This article explores the pharmacological properties and potential therapeutic applications of this compound, drawing from various research findings and case studies.

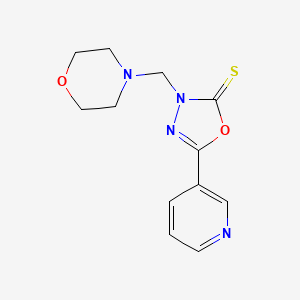

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of a morpholine group, a pyridine moiety, and an oxadiazole ring, which contribute to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Moderate activity was observed.

- Escherichia coli : Similar levels of efficacy were noted against this pathogen .

2. Antitubercular Properties

Studies indicate that certain oxadiazole derivatives possess noteworthy antitubercular activity. The compound was tested against Mycobacterium tuberculosis , revealing comparable effectiveness to established antibiotics such as isoniazid. This suggests potential for development as a new therapeutic agent against tuberculosis .

3. Antitumor Activity

The anticancer potential of oxadiazole derivatives is well-documented. The compound has been shown to inhibit key growth factors and enzymes associated with tumor proliferation:

- Histone deacetylase inhibitors: These compounds can disrupt cancer cell growth pathways.

- Telomerase activity : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, positioning them as promising candidates in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Signal Transduction Inhibition : It modulates pathways related to IL-12 and IL-23, which are critical in inflammatory responses .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several oxadiazole derivatives against a panel of bacteria. The results indicated that compounds with similar structures to This compound exhibited significant activity against both Gram-positive and Gram-negative strains, suggesting broad-spectrum antimicrobial potential .

Case Study 2: Anticancer Screening

In vitro studies conducted on various cancer cell lines showed that specific derivatives of oxadiazoles had high cytotoxicity rates. The compounds were tested against a 60-cell panel assay, revealing non-selective broad-spectrum activity against multiple cancer types .

Propriétés

IUPAC Name |

3-(morpholin-4-ylmethyl)-5-pyridin-3-yl-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c19-12-16(9-15-4-6-17-7-5-15)14-11(18-12)10-2-1-3-13-8-10/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVZXUJCEIEZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=S)OC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363342 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 3-(4-morpholinylmethyl)-5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105491-65-4 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 3-(4-morpholinylmethyl)-5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.